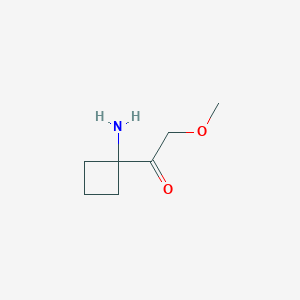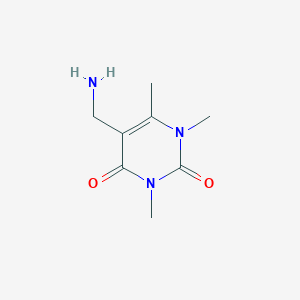![molecular formula C11H18N4O B13180377 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 6-methylpyridazinyl group and an ethanol moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol typically involves multi-step procedures. One common synthetic route includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate product, which is then reacted with ethylene oxide to yield the final compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 6-methylpyridazinyl group may enhance the compound’s binding affinity and specificity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol can be compared with other similar compounds such as:
2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol: This compound has a similar structure but contains an amino group instead of a methyl group, which may alter its chemical and biological properties.
2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol: This compound has a more complex structure with additional aromatic rings, which may enhance its biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H18N4O/c1-10-2-3-11(13-12-10)15-6-4-14(5-7-15)8-9-16/h2-3,16H,4-9H2,1H3 |
InChI-Schlüssel |
KNTRSFXPRFYWQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


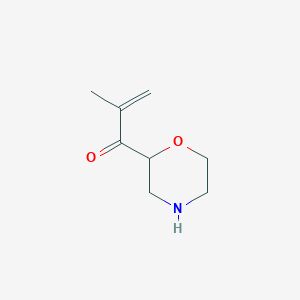
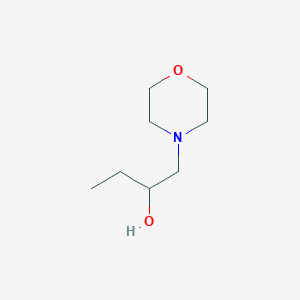
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
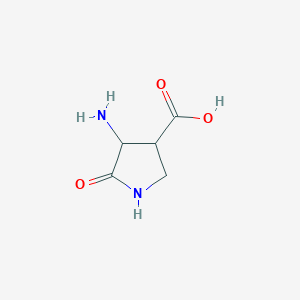
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
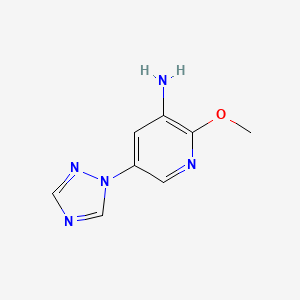
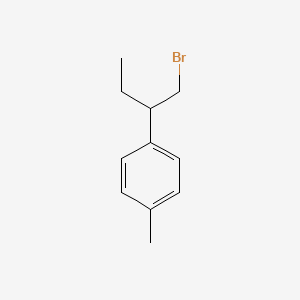
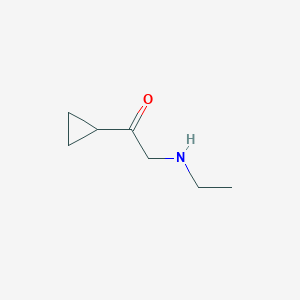
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
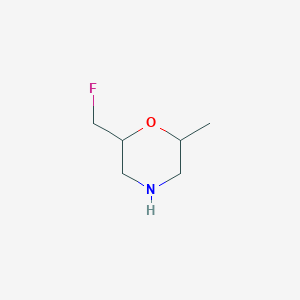
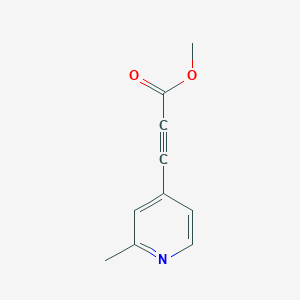
![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
